
4-(3-Buten-1-oxy)-2-methylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions and research applications. This compound is typically used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the butenyl group and the phenylzinc bromide moiety makes it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE involves the reaction of 4-(3-buten-1-oxy)-2-methylphenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(3-buten-1-oxy)-2-methylphenyl bromide+Zn→4-(3-buten-1-oxy)-2-methylphenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to electrophilic centers, such as carbonyl groups, to form new carbon-carbon bonds.
Transmetalation: It can participate in transmetalation reactions with other metal halides, leading to the formation of new organometallic compounds.
Coupling Reactions: It is commonly used in coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Electrophiles: Such as aldehydes, ketones, and halides, which react with the organozinc compound to form new products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a coupling reaction with an aryl halide, the major product would be a biaryl compound.
Scientific Research Applications
4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds and intermediates.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE involves its ability to act as a nucleophile, donating electrons to electrophilic centers in other molecules. The zinc atom in the compound plays a crucial role in stabilizing the negative charge during the reaction, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-BUTEN-1-OXY)-3,5-DIMETHYLPHENYLZINC BROMIDE
- 4-(3-BUTEN-1-OXY)-3-FLUOROPHENYLZINC BROMIDE
- 4-(3-BUTEN-1-OXY)PHENYLMAGNESIUM BROMIDE
Uniqueness
4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE is unique due to the presence of the butenyl group and the specific positioning of the methyl group on the phenyl ring. This structural arrangement imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in synthetic chemistry.
Properties
Molecular Formula |
C11H13BrOZn |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
bromozinc(1+);1-but-3-enoxy-3-methylbenzene-4-ide |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-3-4-8-12-11-7-5-6-10(2)9-11;;/h3,5,7,9H,1,4,8H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZODQTJJGRURHFX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C=CC(=C1)OCCC=C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


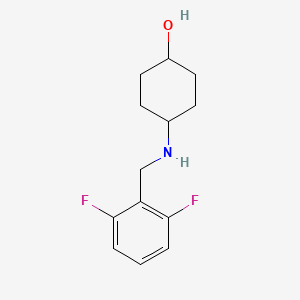
![2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14895905.png)
![tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14895913.png)
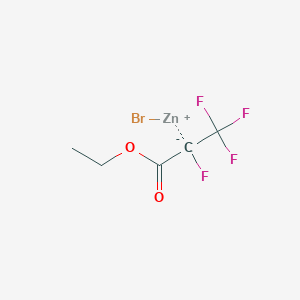
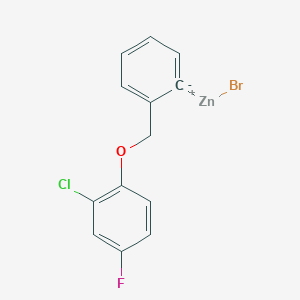
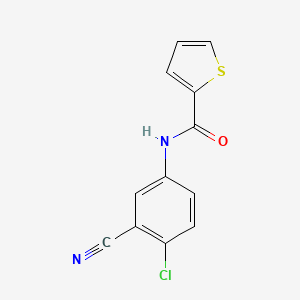
![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)

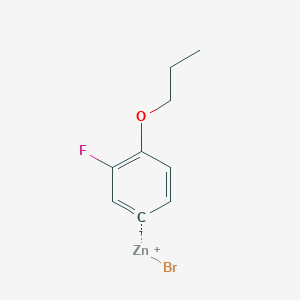

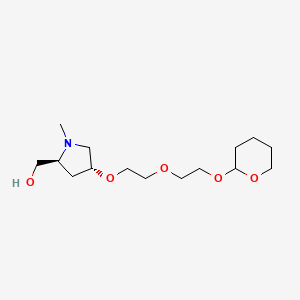

![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
